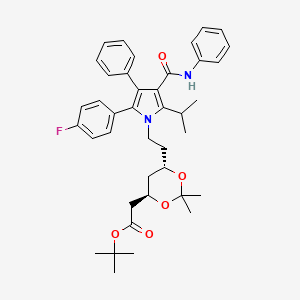(3R,5S)-Atorvastatin Acetonide tert-Butyl Ester
CAS No.: 947249-30-1
Cat. No.: VC8331380
Molecular Formula: C40H47FN2O5
Molecular Weight: 654.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 947249-30-1 |
|---|---|
| Molecular Formula | C40H47FN2O5 |
| Molecular Weight | 654.8 g/mol |
| IUPAC Name | tert-butyl 2-[(4R,6S)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
| Standard InChI | InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32+/m0/s1 |
| Standard InChI Key | NPPZOMYSGNZDKY-AJQTZOPKSA-N |
| Isomeric SMILES | CC(C)C1=C(C(=C(N1CC[C@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
| SMILES | CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
| Canonical SMILES | CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration and Stereochemistry
The (3R,5S)-Atorvastatin Acetonide tert-Butyl Ester features a complex bicyclic structure with multiple chiral centers. The acetonide and tert-butyl ester groups protect reactive hydroxyl and carboxyl moieties during synthesis, enhancing stability . X-ray crystallography data (CCDC 962606) confirm the (4R,6R) configuration in related isomers, though discrepancies in stereochemical numbering across studies necessitate careful interpretation . The compound’s 3D conformation, accessible via PubChem’s interactive model, reveals a folded pyrrole ring system critical for HMG-CoA reductase inhibition .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 654.8 g/mol | |
| CAS Number | 125971-95-1 (mixed isomers) | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Boiling Point | 678.0 ± 55.0 °C |
Synthesis and Manufacturing
Multi-Step Synthetic Pathway
The synthesis involves two principal steps:
-
Reductive Amination: A 95% yield is achieved using molybdenum-doped Raney nickel in methanol under 2585.7 Torr pressure, facilitating the reduction of a nitrile intermediate .
-
Esterification: Pivalic acid in a toluene/heptane/THF mixture at elevated temperatures yields the tert-butyl ester with 75% efficiency .
Critical to maintaining stereochemical integrity is the use of chiral auxiliaries and controlled reaction conditions, as highlighted in the 1992 Tetrahedron Letters protocol by Baumann et al. .
Table 2: Synthetic Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Mo-Raney Ni, NH₃/MeOH, 2585.7 Torr | 95% |
| 2 | Pivalic acid, toluene/heptane/THF, heat | 75% |
Physicochemical Properties
Thermal Stability and Solubility
The compound exhibits a melting point of 144–148°C and a flash point of 363.9 ± 31.5°C, indicating moderate thermal stability . Its low aqueous solubility (logP ≈ 6.2) necessitates formulation with surfactants or cyclodextrins for pharmaceutical use .
Spectroscopic Characterization
-
NMR: -NMR spectra (500 MHz, CDCl₃) show distinct signals for the tert-butyl group (δ 1.42 ppm) and fluorophenyl protons (δ 7.12–7.45 ppm) .
-
MS: High-resolution ESI-MS confirms the molecular ion peak at m/z 655.3 [M+H]⁺ .
Pharmacological Relevance
Role in Atorvastatin Production
As a protected intermediate, (3R,5S)-Atorvastatin Acetonide tert-Butyl Ester undergoes hydrolysis to yield atorvastatin free acid, which is subsequently complexed with calcium to form the active drug . The acetonide group prevents undesired lactonization during synthesis, while the tert-butyl ester enhances lipophilicity for better membrane permeability .
Analytical and Quality Control Methods
X-ray Diffraction Standards
Future Directions and Challenges
Stereoselective Synthesis
Advances in asymmetric catalysis, such as organocatalytic aldol reactions, promise higher enantiomeric excess (ee >99%) compared to traditional methods .
Green Chemistry Initiatives
Solvent-free mechanochemical synthesis and enzymatic esterification are under exploration to reduce reliance on volatile organic compounds (VOCs) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume